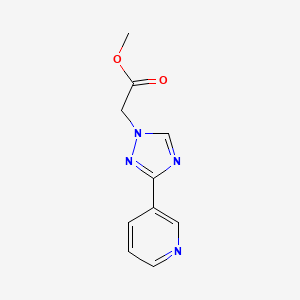![molecular formula C21H24F3N3O B2518842 N-[3-(4-苯基哌嗪-1-基)丙基]-2-(三氟甲基)苯甲酰胺 CAS No. 1049395-87-0](/img/structure/B2518842.png)
N-[3-(4-苯基哌嗪-1-基)丙基]-2-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a trifluoromethyl-substituted benzamide group. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of pharmaceuticals.
科学研究应用
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylamine with piperazine under controlled conditions to form 4-phenylpiperazine.
Alkylation: The phenylpiperazine intermediate is then alkylated with 3-chloropropylamine to form N-[3-(4-phenylpiperazin-1-yl)propyl]amine.
Amidation: The final step involves the reaction of N-[3-(4-phenylpiperazin-1-yl)propyl]amine with 2-(trifluoromethyl)benzoyl chloride to form the target compound, N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
作用机制
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
相似化合物的比较
Similar Compounds
- N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
- N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is unique due to its specific trifluoromethyl substitution on the benzamide group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable candidate for drug development.
属性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKPLJDCASGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)
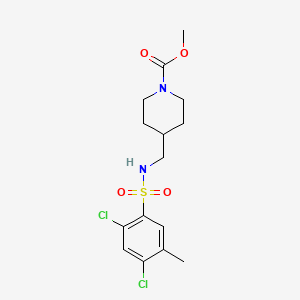

![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)

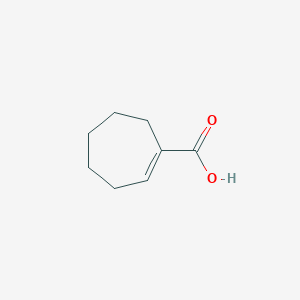
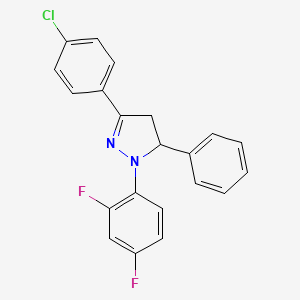
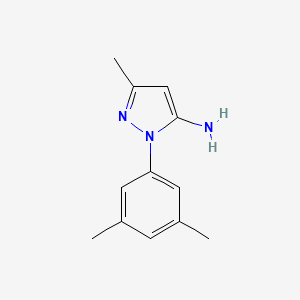


![N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
